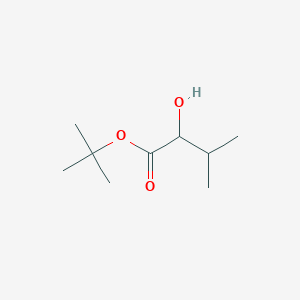

Tert-butyl 2-hydroxy-3-methylbutanoate

Vue d'ensemble

Description

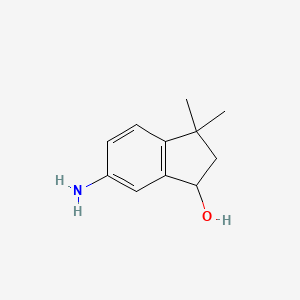

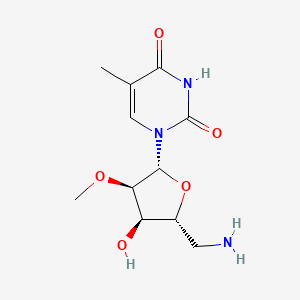

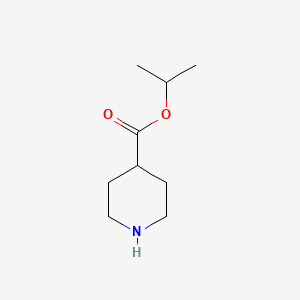

Tert-butyl 2-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C9H18O3 . It has a molecular weight of 174.24 . The compound is typically stored in a dry environment at temperatures between 2-8°C . It can exist in either a liquid or solid physical form .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-hydroxy-3-methylbutanoate is 1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3/t7-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

Tert-butyl 2-hydroxy-3-methylbutanoate has a molecular weight of 174.24 . It is typically stored in a dry environment at temperatures between 2-8°C . The compound can exist in either a liquid or solid physical form .Applications De Recherche Scientifique

Synthesis of Peroxides and Acids Tert-butyl 2-hydroxy-3-methylbutanoate is involved in the synthesis of various peroxides and acids. A study by Vostres et al. (2013) details how alkylation of tert-butyl hydroperoxide with 1,3-diols led to the formation of hydroxy-containing ditertiary peroxides, which were then oxidized to carbonyl-containing peroxides like 3-tert-butylperoxy-3-methylbutanoic acid (Vostres et al., 2013).

Biocompatible Polymer Production Tert-butyl 2-hydroxy-3-methylbutanoate derivatives are used in producing biocompatible polymers. Tsai et al. (2016) demonstrated the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from tert-butyl 3,4-epoxybutanoate and CO2, using cobalt(III) salen catalysts. This polymer exhibited high carbonate linkages and potential as a drug delivery carrier (Tsai, Wang, & Darensbourg, 2016).

Stereochemical Synthesis Applications The compound finds application in stereochemical synthesis. For instance, Bunnage et al. (2003) used tert-butyl derivatives in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, demonstrating the compound's utility in creating specific stereochemical configurations (Bunnage, Burke, Davies, Millican, Nicholson, Roberts, & Smith, 2003).

Multifunctional Dendrimers Construction Tert-butyl 2-hydroxy-3-methylbutanoate derivatives are also used in the synthesis of multifunctional dendrimers. Newkome et al. (2003) synthesized 1 → (2 + 1) C-branched monomers, including di-tert-butyl derivatives, for creating multifunctional dendrimers (Newkome, Kim, Moorefield, Maddi, & Yoo, 2003).

Enantioselective Reduction in Biochemical Processes The compound plays a role in biochemical processes involving enantioselective reduction. Ramos et al. (2013) used tert-butyl acetoacetate, a related compound, for enantioselective reduction to tert-butyl (S)-3-hydroxybutanoate using microorganism strains, demonstrating its relevance in biological systems (Ramos, Ribeiro, Lopes, & de Souza, 2013).

Safety and Hazards

Tert-butyl 2-hydroxy-3-methylbutanoate is associated with several safety hazards. It is recommended to avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and take precautionary measures against static discharges . It is also recommended to handle the compound in accordance with good industrial hygiene and safety practice .

Propriétés

IUPAC Name |

tert-butyl 2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTIFSCLEWPKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-hydroxy-3-methylbutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3255239.png)